molecular formula C8H6ClNO2 B11717917 5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11717917
M. Wt: 183.59 g/mol
InChI Key: QZDYSMPUCMWXSR-UHFFFAOYSA-N
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Description

5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloroisatoic anhydride with amines or amino alcohols under controlled conditions to form the oxazinone ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the oxazinone ring can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and antimicrobial agents .

Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which 5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects is primarily through its interaction with biological targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and the oxazinone ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

5-chloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6ClNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

QZDYSMPUCMWXSR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Cl)NC(=O)O1

Origin of Product

United States

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